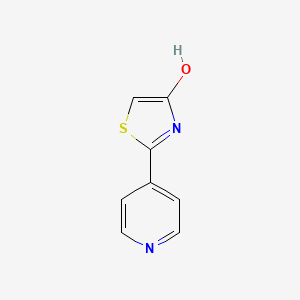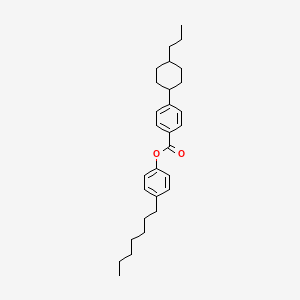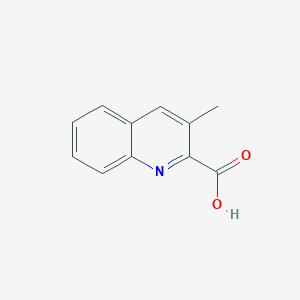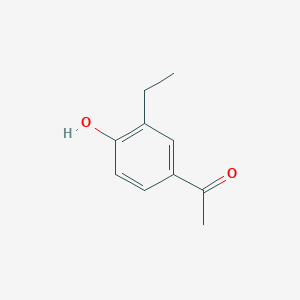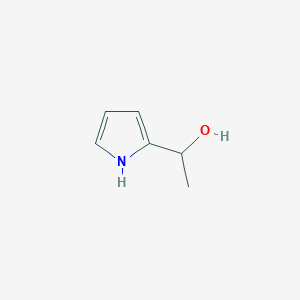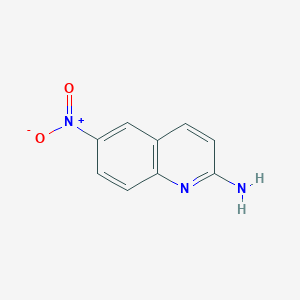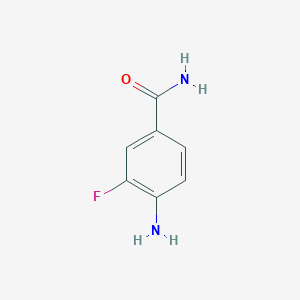
Methyl 2-bromo-3-oxobutanoate
Overview
Description
“Methyl 2-bromo-3-oxobutanoate” is a chemical compound with the molecular formula C5H7BrO3 . It is also known by other names such as “3-Bromo-2-oxobutanoate de méthyle”, “3-Bromo-2-oxobutyric acid methyl ester”, and "Butanoic acid, 3-bromo-2-oxo-, methyl ester" . It is used as a phosphoenolpyruvate analog in the study of pyruvate kinase .
Synthesis Analysis
“Methyl 2-bromo-3-oxobutanoate” serves as a valuable building block in organic synthesis due to its reactive carbonyl group and the presence of a bromine atom. The bromine atom can be readily displaced through various nucleophilic substitution reactions, allowing the introduction of diverse functional groups. It can be synthesized through the alkylation of enolate ions, a method that involves the attack of an enolate anion on an alkyl halide .Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-3-oxobutanoate” consists of a bromine atom, a carbonyl group, and a methyl ester group . The average mass of the molecule is 195.011 Da and the monoisotopic mass is 193.957855 Da .Chemical Reactions Analysis
“Methyl 2-bromo-3-oxobutanoate” can undergo various chemical reactions due to the presence of the reactive carbonyl group and the bromine atom. The bromine atom can be displaced through nucleophilic substitution reactions, allowing the introduction of diverse functional groups.Physical And Chemical Properties Analysis
“Methyl 2-bromo-3-oxobutanoate” is a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer under -20°C .Scientific Research Applications
Chemical Reactions and Synthesis
Regioselectivity in Chemical Reactions : A study by Kaye and Robinson (1998) focused on the reactivity of methyl 2-bromo-3-oxobutanoate, specifically examining the solvent-dependent regioselectivity in reactions involving this compound. This research contributes to understanding the behavior of this molecule in various chemical environments (Kaye & Robinson, 1998).
Role in Stereoselective Reactions : Patel et al. (1992) explored the use of methyl 2-bromo-3-oxobutanoate in stereoselective reduction reactions. This study highlights its utility in producing chiral intermediates with high optical purity, which is crucial in pharmaceutical synthesis (Patel et al., 1992).
Synthesis of Heterocyclic Compounds : Stanovnik et al. (2003) conducted research on transforming methyl 2-benzoylamino-2-oxobutanoate into various derivatives, demonstrating the compound's significance in synthesizing complex heterocyclic structures (Stanovnik et al., 2003).
Biochemical and Biotechnological Applications
Isotopic Labelling in NMR Studies : Ayala et al. (2012) described an efficient synthetic route involving methyl 2-bromo-3-oxobutanoate for specific labelling of isoleucine methyl groups in proteins. This is significant for solution NMR studies of high molecular weight proteins (Ayala et al., 2012).
Enzymatic Reactions : A study by Miya, Kawada, and Sugiyama (1996) examined the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate by bacteria, showcasing its role in producing specific chiral molecules via biocatalysis (Miya, Kawada, & Sugiyama, 1996).
Mechanism of Action
Safety and Hazards
“Methyl 2-bromo-3-oxobutanoate” is considered hazardous. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBZYFBEOOKNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516410 | |
| Record name | Methyl 2-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3600-18-8 | |
| Record name | Methyl 2-bromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



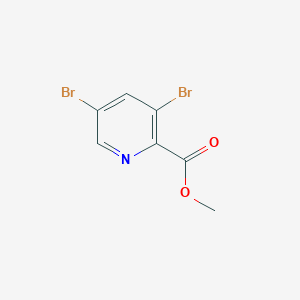
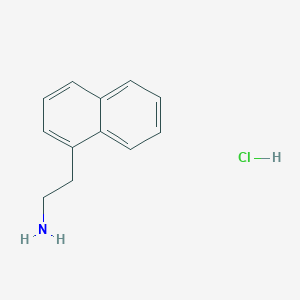
![3-(2-Hydroxy-ethoxymethyl)-2,5,9-trimethyl-furo[3,2-G]chromen-7-one](/img/structure/B1611186.png)
